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Compound of Interest

Compound Name: 1,3-Bis(carboxyphenoxy)propane

Cat. No.: B12392497 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines a proposed theoretical and computational investigation of

1,3-Bis(carboxyphenoxy)propane, a molecule of interest in drug delivery and polymer

chemistry. Due to a lack of existing theoretical studies, this paper serves as a technical guide

for future research, detailing potential experimental protocols and the expected insights to be

gained.

Introduction
1,3-Bis(carboxyphenoxy)propane is a versatile organic molecule utilized as a monomer in

the synthesis of polyanhydrides and polyamides.[1] These polymers have shown significant

promise as biodegradable carriers for drug delivery applications.[2] While experimental data on

its synthesis and some polymeric derivatives exist, a thorough theoretical understanding of the

molecule's conformational landscape, electronic properties, and reactivity is currently absent

from the scientific literature. This whitepaper proposes a comprehensive in-silico investigation

to elucidate these properties, which is crucial for the rational design of novel polymers and drug

delivery systems with tailored characteristics.

Current State of Knowledge
Experimental studies have successfully demonstrated the synthesis of 1,3-
Bis(carboxyphenoxy)propane and its subsequent polymerization.[1][3] Spectroscopic and

thermal analysis of polyamides derived from this monomer have provided some initial
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characterization.[1] However, to the best of our knowledge, no dedicated theoretical studies on

the conformational analysis, electronic structure, or reactivity of the 1,3-
Bis(carboxyphenoxy)propane monomer have been published.

Known Experimental Data
A summary of the available experimental and computed data for 1,3-
Bis(carboxyphenoxy)propane is presented below.

Property Value Source

Molecular Formula C₁₇H₁₆O₆ PubChem[4]

Molecular Weight 316.31 g/mol PubChem[4]

Melting Point 318–320 °C ResearchGate[1]

FT-IR (KBr, cm⁻¹)

O-H (acid) 2511–3016 (broad) ResearchGate[1]

C=O (acid) 1678 ResearchGate[1]

C=C (aromatic) 1606 ResearchGate[1]

C-O (ether) 1249, 1170 ResearchGate[1]

Proposed Theoretical Investigations
To bridge the knowledge gap, a multi-faceted computational study is proposed. This

investigation will focus on three key areas: conformational analysis, electronic structure and

property prediction, and reactivity analysis.

Conformational Analysis
The flexible propane linker in 1,3-Bis(carboxyphenoxy)propane allows for a multitude of

conformations, which will significantly influence its behavior in solution and its packing in the

solid state. A thorough conformational search is proposed to identify the low-energy

conformers.

Experimental Protocol:
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Initial Structure Generation: A 3D structure of 1,3-Bis(carboxyphenoxy)propane will be

generated using molecular mechanics.

Conformational Search: A systematic or stochastic conformational search will be performed

using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy

surface.

Geometry Optimization and Energy Refinement: The geometries of the identified unique

conformers will be optimized at a higher level of theory, such as Density Functional Theory

(DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

Population Analysis: The relative populations of the conformers at a given temperature will

be calculated based on their Boltzmann distribution.

Conformational Analysis Workflow

Initial 3D Structure Generation
(Molecular Mechanics)

Conformational Search
(e.g., MMFF94)

Geometry Optimization & Energy Refinement
(DFT: B3LYP/6-31G(d))

Boltzmann Population Analysis

Identification of Low-Energy Conformers
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Proposed workflow for the conformational analysis of 1,3-Bis(carboxyphenoxy)propane.

Electronic Structure and Property Prediction
DFT calculations will be employed to determine the electronic properties of the most stable

conformers. This will provide insights into the molecule's reactivity, intermolecular interactions,

and spectroscopic properties.

Experimental Protocol:

Wavefunction and Electron Density Analysis: Perform single-point energy calculations on the

optimized geometries of the lowest energy conformers to obtain the molecular orbitals and

electron density.

Molecular Electrostatic Potential (MEP): Calculate the MEP to identify regions of positive and

negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites,

respectively.

Frontier Molecular Orbital (FMO) Analysis: Determine the energies of the Highest Occupied

Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to assess

the molecule's chemical reactivity and kinetic stability.

Spectroscopic Properties: Simulate the IR and NMR spectra and compare them with the

available experimental data for validation of the computational methodology.
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Electronic Property Calculation

Optimized Low-Energy Conformer

DFT Single-Point Calculation

Molecular Electrostatic Potential (MEP) Frontier Molecular Orbitals (HOMO/LUMO) Simulated IR/NMR Spectra

Reactivity Prediction Comparison with Experiment

Click to download full resolution via product page

Workflow for the calculation of electronic and spectroscopic properties.

Reactivity Analysis
Understanding the reactivity of 1,3-Bis(carboxyphenoxy)propane is key to optimizing

polymerization reactions and predicting potential degradation pathways.

Experimental Protocol:

Deprotonation Energies: Calculate the gas-phase and solution-phase acidity of the

carboxylic acid protons to understand their reactivity in polymerization reactions.

Radical Stability: Investigate the stability of potential radical species that could be formed

during degradation processes by calculating bond dissociation energies.

Reaction Pathway Analysis: For key polymerization steps, transition state theory can be

employed to calculate activation energies and reaction rates.

Expected Outcomes
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This proposed theoretical investigation is expected to yield a comprehensive understanding of

the molecular properties of 1,3-Bis(carboxyphenoxy)propane. The anticipated outcomes

include:

A detailed map of the conformational landscape, identifying the most stable conformers.

Prediction of key electronic properties, including reactivity indicators and simulated spectra.

Insights into the molecule's reactivity, guiding the synthesis of novel polymers.

This in-silico approach will provide a solid theoretical foundation to complement and guide

future experimental work, ultimately accelerating the development of new materials based on

1,3-Bis(carboxyphenoxy)propane for drug delivery and other biomedical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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